molecular formula C13H14N2O3 B1386663 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid CAS No. 1000576-23-7

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid

Cat. No. B1386663
CAS RN: 1000576-23-7
M. Wt: 246.26 g/mol
InChI Key: SFBZBDJWQOVUGI-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid, also known as THPI, is an organic compound with a wide range of applications in both scientific research and industrial processes. THPI is an important intermediate for the synthesis of many pharmaceuticals and other compounds. It has a wide range of biological activities, including antiviral, antifungal, and anti-inflammatory effects, as well as potential applications in cancer therapy.

Scientific Research Applications

Fluorescent Dye Synthesis

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid and related compounds have been explored in the synthesis of highly fluorescent dyes. These dyes exhibit bright fluorescence in solutions and have potential applications in sensing acidic environments due to their weak base properties and the substantial changes in their emission spectra upon protonation (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).

Synthesis of Aromatic Amides

The compound has been used in the synthesis of p-aminobenzoic acid diamides. This involves the reaction of the acid chloride form of the compound with various amines, leading to the formation of aromatic diamides, which have potential applications in various fields of chemistry (Agekyan & Mkryan, 2015).

Anti-inflammatory Research

A novel series of compounds related to this compound demonstrated significant anti-inflammatory activity. This includes the synthesis of 1-aryl and 2-aryl tetrahydroindazole carboxylic acids, showcasing their potential in developing new anti-inflammatory drugs (Nagakura et al., 1979).

Organic Synthesis Methodology

The compound plays a crucial role in various organic synthesis methodologies. For instance, it has been used in the practical synthesis of CCR5 antagonists, showcasing its utility in the development of therapeutically relevant molecules (Ikemoto et al., 2005). Additionally, it has been utilized in the synthesis of α-keto cyclic ethers, highlighting its versatility in organic chemistry applications (Enholm & Schreier, 1995).

Coordination Chemistry

This compound derivatives are used in coordination chemistry, particularly in the synthesis and structural characterization of cadmium(II) coordination architectures. These compounds exhibit unique structural features and properties, which are crucial for understanding and developing new materials (Wang et al., 2013).

properties

IUPAC Name

1-(oxan-2-yl)indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(17)9-4-3-5-11-10(9)8-14-15(11)12-6-1-2-7-18-12/h3-5,8,12H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBZBDJWQOVUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656771
Record name 1-(Oxan-2-yl)-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000576-23-7
Record name 1-(Oxan-2-yl)-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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